8-Hydroxy-2-(1-hydroxyethyl)benzo[f][1]benzofuran-4,9-dione
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Overview
Description
Preparation Methods
The synthesis of 8-Hydroxy-2-(1’-hydroxyethyl)naphtho-[2,3-b]-furan-4,9-dione involves several steps. One method includes the chemical investigation of the bark of Tabebuia impetiginosa, which yields this compound along with its isomers . The synthetic route typically involves the use of phenols, arylglyoxals, and cyclic 1,3-diketones in a three-component condensation reaction . The reaction conditions often include the use of strong bases and high-polarity solvents like MeCN to optimize the yield .
Chemical Reactions Analysis
8-Hydroxy-2-(1’-hydroxyethyl)naphtho-[2,3-b]-furan-4,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like PIDA and bases like Et3N . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidative peri-cyclization can occur, leading to the formation of different naphthoquinone derivatives .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its cytotoxic properties, making it a potential candidate for anticancer therapies . Additionally, its unique structure allows it to be used in the synthesis of various heterocyclic compounds, which have applications in medicinal chemistry, material science, and agrochemistry .
Mechanism of Action
The mechanism of action of 8-Hydroxy-2-(1’-hydroxyethyl)naphtho-[2,3-b]-furan-4,9-dione involves its interaction with molecular targets and pathways that are crucial for cell survival and proliferation. It has been shown to induce G2/M cell cycle arrest and affect pathways related to cell survival, proliferation, angiogenesis, and oxidative stress . This compound’s ability to selectively reduce cell viability and migration makes it a promising candidate for cancer treatment.
Comparison with Similar Compounds
8-Hydroxy-2-(1’-hydroxyethyl)naphtho-[2,3-b]-furan-4,9-dione can be compared with other similar compounds such as 5-hydroxy-2-(1-hydroxyethyl)naphtho-[2,3-b]-furan-4,9-dione and naphtho[1,2-b]benzofuran derivatives . These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique cytotoxic properties of 8-Hydroxy-2-(1’-hydroxyethyl)naphtho-[2,3-b]-furan-4,9-dione make it distinct from its analogs.
Properties
CAS No. |
123049-14-9 |
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Molecular Formula |
C14H10O5 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
8-hydroxy-2-(1-hydroxyethyl)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C14H10O5/c1-6(15)10-5-8-12(17)7-3-2-4-9(16)11(7)13(18)14(8)19-10/h2-6,15-16H,1H3 |
InChI Key |
CKCXAMWUYPZVFL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O |
Canonical SMILES |
CC(C1=CC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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